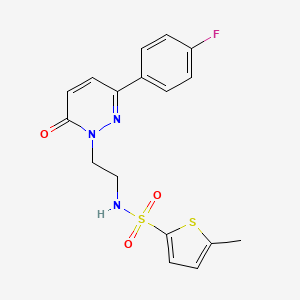

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl linker to a 5-methylthiophene-2-sulfonamide moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding via halogen interactions. The ethyl linker connects this core to the sulfonamide group, which is anchored to a methyl-substituted thiophene ring—a sulfur-containing aromatic system that could modulate electronic properties and metabolic stability.

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3S2/c1-12-2-9-17(25-12)26(23,24)19-10-11-21-16(22)8-7-15(20-21)13-3-5-14(18)6-4-13/h2-9,19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZXDNHLRTYAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C19H17FN4O2S

- Molecular Weight : 380.4 g/mol

- CAS Number : 922994-01-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the fluorophenyl group enhances binding affinity to biological targets, while the pyridazinone core and sulfonamide moiety contribute to its overall activity.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits significant antiproliferative effects against various cancer cell lines. |

| Enzyme Inhibition | Potentially inhibits specific enzymes related to cancer progression and other diseases. |

| Apoptosis Induction | Promotes apoptosis in tumor cells, enhancing therapeutic efficacy. |

| Cell Cycle Regulation | Alters cell cycle progression, particularly inducing G2/M phase arrest in cancer cells. |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer). The compound showed an IC50 value of approximately 1.30 μM against HepG2 cells, indicating strong inhibitory activity compared to standard treatments like SAHA (IC50: 17.25 μM) .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of histone deacetylase (HDAC) isoforms, particularly HDAC3. In vitro assays revealed that it could effectively inhibit HDAC3 activity with an IC50 value of 95.48 nM . This inhibition is crucial for its antitumor properties as HDACs play a significant role in regulating gene expression related to cell proliferation and survival.

Apoptosis Induction

Flow cytometry analyses confirmed that treatment with the compound significantly increased the rate of apoptosis in HepG2 cells. The apoptosis rates increased from 5.83% in untreated cells to 28.83% at higher concentrations (9 μM) . This suggests that the compound's mechanism includes promoting programmed cell death, which is vital for effective cancer therapy.

Cell Cycle Analysis

Cell cycle studies indicated that the compound induces G2/M phase arrest in treated cancer cells. The percentage of cells in the G2/M phase increased significantly, suggesting that the compound disrupts normal cell cycle progression, contributing to its antiproliferative effects .

Case Studies

- HepG2 Cell Line Study : A study involving HepG2 cells demonstrated that treatment with varying concentrations of the compound led to dose-dependent increases in apoptosis and significant G2/M phase arrest.

- Combination Therapy : Research indicated that combining this compound with established chemotherapeutic agents like taxol enhanced overall anticancer efficacy, suggesting potential for combination therapies in clinical settings .

Comparison with Similar Compounds

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

- Core Structure: Shares the pyridazinone-ethyl-sulfonamide scaffold but substitutes the 4-fluorophenyl group with a 4-chlorophenyl moiety.

- Sulfonamide Substituent : Uses a 5-fluoro-2-methoxybenzenesulfonamide instead of a thiophene-based sulfonamide.

- Key Differences: Halogen Effects: Chlorine (Cl) at the phenyl group increases lipophilicity (Cl logP ≈ 0.71 vs. F logP ≈ 0.14) and may enhance membrane permeability but could reduce metabolic stability compared to fluorine.

1-Acetyl-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide

- Core Structure: Retains the 4-fluorophenyl-pyridazinone-ethyl backbone but replaces the thiophene sulfonamide with an acetylated indoline sulfonamide.

- Key Differences: Sulfonamide Group: The indoline system (a bicyclic structure with a fused benzene and pyrrolidine ring) introduces steric bulk and rigidity, which may reduce conformational flexibility compared to the thiophene-based sulfonamide. Molecular Weight: Higher molecular weight (470.5 g/mol vs.

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

- Core Structure: Replaces pyridazinone with a pyrimidine ring (two nitrogen atoms at positions 1 and 3) and incorporates a hydroxymethyl-isopropyl substituent.

- Substituent Effects: The hydroxymethyl and isopropyl groups increase hydrophilicity and steric hindrance, which may reduce cell permeability relative to the target compound’s simpler ethyl-thiophene design .

Comparative Data Table

Research Implications

- Halogen Substitution : Fluorine in the target compound likely improves metabolic stability over chlorine analogues while maintaining moderate lipophilicity .

- Sulfonamide Design : Thiophene-based sulfonamides may offer superior π-π stacking and sulfur-mediated interactions compared to benzene or indoline systems .

- Heterocycle Choice: Pyridazinone’s N-adjacent configuration could favor binding to targets requiring planar, hydrogen-bond-accepting scaffolds over pyrimidines .

Notes

- Structural comparisons are based on crystallographic and synthetic data from peer-reviewed and chemical databases.

- Pharmacodynamic and pharmacokinetic profiles require experimental validation, as inferred properties are derived from substituent trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.